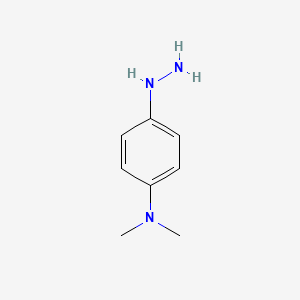

4-Hydrazinyl-N,N-dimethylaniline

Description

Academic Significance of Hydrazine (B178648) and Dimethylaniline Moieties in Organic Synthesis and Functional Materials

The academic significance of 4-Hydrazinyl-N,N-dimethylaniline is rooted in the well-established importance of its two core structural components: the hydrazine and N,N-dimethylaniline moieties.

The hydrazine moiety is a cornerstone of synthetic organic chemistry. guidechem.comwikipedia.org It is famously employed in the Wolff-Kishner reduction, a classic reaction for the deoxygenation of aldehydes and ketones. guidechem.com The nucleophilic nature of the hydrazine group makes it a key participant in the formation of hydrazones and azines, which are versatile intermediates for synthesizing a variety of heterocyclic compounds, such as pyrazoles and triazoles. guidechem.comresearchgate.net These heterocyclic systems are prevalent in pharmaceuticals, agrochemicals, and dyes. sigmaaldrich.com Furthermore, hydrazine and its derivatives are utilized as powerful reducing agents and have found applications as gas producers in airbags and as corrosion inhibitors. guidechem.com

The N,N-dimethylaniline moiety is also of considerable academic and industrial importance. It serves as a fundamental building block for numerous synthetic dyes, most notably triarylmethane dyes like malachite green and crystal violet. wikipedia.orgchemicalbook.com In polymer chemistry, N,N-dimethylaniline acts as a promoter for the curing of polyester (B1180765) and vinyl ester resins. wikipedia.orgchemicalbook.com The dimethylamino group is a strong electron-donating group, which makes the aromatic ring highly reactive towards electrophilic substitution. This property is harnessed in the synthesis of various organic intermediates. wikipedia.org In the realm of functional materials, the N,N-dimethylaniline unit has been incorporated into polymers to create materials with specific electronic and optical properties. For instance, polymers containing this moiety have been investigated for their potential in photoinduced block copolymerization and as components of sensors. researchgate.netrsc.orgrsc.org

The combination of these two powerful functional groups within a single molecule, as in this compound, suggests a wide range of potential applications and research avenues, from the synthesis of novel bioactive compounds to the development of advanced functional materials.

Overview of Research Trends Pertaining to this compound and its Structural Analogs

Direct research focusing exclusively on this compound is limited in the public domain. However, a clear understanding of its potential can be gleaned from the extensive research on its structural analogs. By examining compounds where the hydrazinyl group is replaced by other functionalities, or where the substitution pattern on the aniline (B41778) ring is altered, we can infer the likely reactivity and potential applications of the target molecule.

A significant body of research exists for halogen-substituted N,N-dimethylanilines. For example, 4-Bromo-N,N-dimethylaniline is a commercially available solid used as a versatile reagent in organic synthesis. guidechem.comsigmaaldrich.comchemicalbook.com It serves as a key building block for introducing the 4-(N,N-dimethylamino)phenyl group into larger molecules through cross-coupling reactions. guidechem.com It has also been utilized as an internal standard in analytical chemistry. sigmaaldrich.comchemicalbook.com Similarly, 4-Fluoro-N,N-dimethylaniline is another important synthetic intermediate, with the fluorine atom providing unique electronic properties and serving as a handle for further functionalization. tcichemicals.comfishersci.ca

Research into other functionalized anilines also provides valuable insights. The development of new aniline derivatives is a vibrant area of research, with a focus on creating polymers with tailored properties for applications such as chemical sensors. rsc.orgrsc.org The introduction of various substituents onto the aniline ring has been shown to significantly impact the electronic and morphological characteristics of the resulting polymers. rsc.org

The study of other hydrazinyl-substituted aromatic compounds further illuminates the potential of the target molecule. For instance, research on hydrazino-thiazole derivatives has revealed their potential as antioxidant agents. This suggests that the hydrazinyl moiety in this compound could impart interesting biological activities.

Collectively, the research on these and other structural analogs points towards a rich and underexplored chemistry for this compound. The trends indicate a strong potential for this compound to be a valuable precursor in the synthesis of complex organic molecules, functional polymers, and potentially bioactive agents.

Scope and Strategic Research Objectives for Future Investigations

The limited direct research on this compound presents a significant opportunity for future investigations. A strategic research plan should be formulated to systematically explore the fundamental chemistry and potential applications of this compound.

Key research objectives should include:

Development of Efficient Synthetic Routes: Establishing reliable and scalable methods for the synthesis of this compound is a primary objective. This would involve optimizing existing methods for the introduction of a hydrazinyl group onto an aromatic ring, potentially through nucleophilic aromatic substitution or other modern synthetic methodologies.

Exploration of its Reactivity: A thorough investigation of the reactivity of both the hydrazinyl and the dimethylamino groups is crucial. This would involve studying its behavior in a variety of organic reactions, such as condensations with carbonyl compounds to form hydrazones, and its participation in cross-coupling reactions. Understanding the chemoselectivity of these reactions will be key to its utility as a synthetic building block.

Synthesis of Novel Heterocyclic Systems: The dual functionality of this compound makes it an ideal precursor for the synthesis of novel and potentially complex heterocyclic compounds. Research should focus on developing synthetic pathways to new classes of pyrazoles, triazoles, and other nitrogen-containing ring systems.

Investigation of Polymerization Potential: Given the role of N,N-dimethylaniline in polymer chemistry, a key objective should be to explore the potential of this compound as a monomer or functionalizing agent in the creation of novel polymers. The resulting materials could possess interesting electronic, thermal, or photoresponsive properties.

Screening for Biological Activity: The presence of the hydrazinyl moiety suggests that derivatives of this compound may exhibit biological activity. A strategic objective would be to synthesize a library of derivatives and screen them for potential applications in medicinal chemistry, for example, as antimicrobial or anticancer agents.

By pursuing these strategic research objectives, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for both academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

4-hydrazinyl-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11(2)8-5-3-7(10-9)4-6-8/h3-6,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXJJUSLMZKOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627368 | |

| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41002-34-0 | |

| Record name | 4-Hydrazinyl-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Derivatization of 4 Hydrazinyl N,n Dimethylaniline Systems

Formation of Schiff Bases and Related Imines

The reaction of primary amines and hydrazines with carbonyl compounds to form imines (also known as Schiff bases) and hydrazones, respectively, is a fundamental transformation in organic chemistry. acs.orgacs.org These condensation reactions are valued for their reliability and the stability of the resulting products, which are often crystalline solids useful for the characterization of liquid aldehydes or ketones. acs.orgeurjchem.com

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

4-Hydrazinyl-N,N-dimethylaniline readily undergoes condensation reactions with a wide range of aldehydes and ketones. The terminal nitrogen atom of the hydrazine (B178648) group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to yield the corresponding hydrazone, a class of compounds characterized by the C=N-N linkage. rsc.orgresearchgate.net

The general reaction is acid-catalyzed and reversible. acs.orgrsc.org The presence of the N,N-dimethylamino group, being electron-donating, increases the nucleophilicity of the hydrazine group, facilitating the initial attack on the carbonyl compound. The resulting products are N-(aryl)-hydrazones, which incorporate the 4-(N,N-dimethylamino)phenyl substituent. For instance, reaction with benzaldehyde (B42025) would produce 1-benzylidene-2-(4-(dimethylamino)phenyl)hydrazine. These reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes with a few drops of a catalytic acid such as sulfuric acid or acetic acid. organic-chemistry.orgorganic-chemistry.org

The products of these reactions, hydrazones, are important intermediates in further synthetic transformations, including cyclization reactions and the well-known Wolff-Kishner reduction. acs.orgeurjchem.com

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | Aldehyde (R-CHO) | Hydrazone/Schiff Base |

| This compound | Ketone (R-CO-R') | Hydrazone/Schiff Base |

| Hydrazine | Benzaldehyde | 1,2-Di(benzylidene)hydrazine |

Mechanistic Investigations of Iminization Processes

The formation of a hydrazone from this compound and a carbonyl compound follows a well-established nucleophilic addition-elimination mechanism. rsc.org The process is sensitive to pH; the reaction rate is typically maximal around a pH of 5. eurjchem.comrsc.org At excessively high pH, there is insufficient acid to protonate the hydroxyl group of the intermediate, making it a poor leaving group. Conversely, at very low pH, the hydrazine reactant becomes protonated, rendering it non-nucleophilic. acs.orgeurjchem.com

The mechanism proceeds through the following key steps:

Nucleophilic Addition: The terminal nitrogen atom of the this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a zwitterionic tetrahedral intermediate. acs.orgeurjchem.com

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in a neutral amino alcohol intermediate, commonly referred to as a carbinolamine. rsc.org

Protonation of the Hydroxyl Group: The oxygen atom of the carbinolamine is protonated by an acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+). eurjchem.comrsc.org

Elimination of Water: The lone pair on the second nitrogen atom assists in the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion. rsc.org

Deprotonation: A base (such as water or another molecule of the hydrazine) removes a proton from the nitrogen atom, neutralizing the charge and yielding the final hydrazone product. This step also regenerates the acid catalyst. acs.orgeurjchem.com

This entire process is reversible, and the resulting hydrazone can be hydrolyzed back to the starting materials under acidic conditions. eurjchem.com

Cyclization Reactions to Form Diverse Heterocyclic Systems

The hydrazinyl group of this compound is a powerful precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These reactions typically involve the condensation of the hydrazine with a reagent containing two or more electrophilic centers, leading to the formation of stable ring systems.

Synthesis and Functionalization of Triazole and Triazine Derivatives

Triazoles: 1,2,4-Triazoles can be synthesized from this compound through several routes. One common method involves the initial conversion of the hydrazine to a thiosemicarbazide (B42300) by reaction with an isothiocyanate. This thiosemicarbazide can then undergo oxidative cyclization, or cyclization with reagents like phenacyl bromide, to form the triazole ring. Another approach involves the reaction of the hydrazine with reagents that provide the remaining carbon and nitrogen atoms for the ring, such as nitriles or imidates. For example, reaction with carbon disulfide in a basic medium followed by treatment with hydrazine hydrate (B1144303) can yield 4-amino-1,2,4-triazole-thiones, which are versatile intermediates for further functionalization.

Triazines: 1,2,4-Triazine derivatives are also accessible from hydrazine precursors. rsc.org The synthesis often involves the reaction of a hydrazine derivative with a 1,2-dicarbonyl compound, which provides two adjacent carbon atoms for the triazine ring. The resulting dihydotriazine can then be oxidized to the aromatic triazine. For instance, reacting this compound with an α-ketoacid or a related 1,2-dielectrophile could initiate a condensation-cyclization cascade to build the triazine core. The resulting triazine, bearing the 4-(N,N-dimethylamino)phenyl substituent, can be further modified at other positions on the heterocyclic ring.

Formation of Pyrimidine (B1678525) and Thiazole (B1198619) Scaffolds

Pyrimidines: The synthesis of pyrimidines typically requires a three-carbon unit (often a 1,3-dicarbonyl compound or its equivalent) and a reagent that can provide an N-C-N fragment. While not a direct precursor, the hydrazinyl group of this compound can be chemically transformed into a suitable building block, such as a guanidine (B92328) or urea (B33335) derivative. This modified intermediate can then undergo cyclocondensation with β-diketones, β-ketoesters, or malonates to construct the pyrimidine ring. For example, a pyrazolo[3,4-d]pyrimidine system has been synthesized from a 4-hydrazino-1-methylpyrazole precursor, highlighting the utility of the hydrazino group in forming fused pyrimidine rings.

Thiazoles: The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. A common pathway to thiazoles from a hydrazine starts with its conversion to a thiosemicarbazide. For this compound, this would involve reaction with a thiocyanate (B1210189) salt or isothiocyanate. The resulting N-substituted thiosemicarbazide is then cyclized by reaction with an α-halocarbonyl compound, such as an α-bromo ketone. The sulfur atom of the thiosemicarbazide acts as the nucleophile, displacing the halide, followed by an intramolecular condensation between the nitrogen and the carbonyl group to form the thiazole ring, yielding a 2-(2-arylhydrazinyl)-thiazole derivative.

Table 2: Heterocyclic Synthesis Pathways

| Target Heterocycle | Key Intermediate from Hydrazine | Co-reactant | Synthetic Method |

|---|---|---|---|

| 1,2,4-Triazole | Thiosemicarbazide | α-Haloketone / Oxidant | Cyclocondensation |

| 1,2,4-Triazine | Hydrazine | 1,2-Dicarbonyl compound | Condensation-Cyclization |

| Pyrimidine | Guanidine/Urea derivative | 1,3-Dicarbonyl compound | Cyclocondensation |

Exploration of Diazetine Synthesis from Hydrazine Precursors

Diazetines, and their saturated or partially saturated analogs (1,2-diazetidines and 1,2-diazetidinones), are strained four-membered heterocyclic rings containing two adjacent nitrogen atoms. Their synthesis is challenging but represents an area of active research. Several strategies could theoretically be adapted to use a precursor like this compound.

One established method involves the intramolecular cyclization of a suitably functionalized hydrazine derivative. For instance, a 1,2-disubstituted hydrazine can be reacted with a two-carbon linker containing leaving groups on both carbons, such as 1,2-dibromoethane. acs.org For this compound, this would require prior protection and/or substitution on both hydrazine nitrogens, followed by the cyclization step. acs.orgeurjchem.com

Another approach is the Mitsunobu reaction, which can achieve intramolecular ring closure. This has been used to synthesize 1,2-diazetidine-3-carboxylic acid derivatives by starting with an epoxide, opening it with hydrazine, followed by N-protection and subsequent ring closure. rsc.org

More modern methods involve cycloaddition reactions. A [2+2] annulation of allenoates with azodicarboxylates has been shown to produce 3-alkylidene-1,2-diazetidines. rsc.org A [3+1] cycloaddition between C,N-cyclic azomethine imines and isocyanides also yields strained diazetidine scaffolds. Adapting these methods would require converting this compound into a reactive intermediate like an azomethine imine or a substituted hydrazine suitable for the specific cycloaddition conditions. These routes, while synthetically complex, offer pathways to these unique four-membered heterocyclic systems.

Electrophilic and Nucleophilic Substitution Reactions Involving the Aromatic Ring and Hydrazine Moiety

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of both the N,N-dimethylamino and hydrazinyl groups. The N,N-dimethylamino group, in particular, directs incoming electrophiles to the ortho and para positions. Given that the para position is already occupied by the hydrazinyl group, electrophilic substitution reactions are expected to occur predominantly at the positions ortho to the N,N-dimethylamino group. While N,N-dimethylaniline itself is extremely reactive towards even weak electrophiles, this reactivity can be somewhat diminished by the introduction of substituents at the ortho position due to steric hindrance. vaia.com

The hydrazine moiety, on the other hand, is a potent nucleophile. The terminal nitrogen atom of the hydrazine group possesses a lone pair of electrons, making it susceptible to attack by electrophiles. The nucleophilicity of hydrazines has been extensively studied, and it is known that their reactivity is influenced by factors such as substitution on the nitrogen atoms and the nature of the solvent. researchgate.net For instance, the reaction of various 2,4-dinitrobenzene derivatives with hydrazine has been shown to proceed via nucleophilic aromatic substitution (SNAr), where hydrazine displaces a leaving group on the aromatic ring. researchgate.netsemanticscholar.org The rate-determining step in these reactions can be either the formation of a Meisenheimer-type intermediate or the departure of the leaving group, depending on the specific substrate and reaction conditions. researchgate.netsemanticscholar.org

In the context of this compound, the hydrazine group can participate in nucleophilic substitution reactions. For example, it can react with electrophilic partners, leading to the formation of new covalent bonds. The interplay between the electrophilic character of the aromatic ring and the nucleophilic nature of the hydrazine group allows for a rich and varied reaction chemistry.

Development of Azo Dyes and Related Chromophores through Coupling Reactions

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. psiberg.comnih.gov The synthesis of azo dyes typically involves a two-step process: diazotization followed by a coupling reaction. psiberg.comyoutube.com In the first step, a primary aromatic amine is converted into a diazonium salt by treatment with a source of nitrous acid, usually generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. psiberg.comyoutube.com

The resulting diazonium salt is an electrophile and can then react with an electron-rich coupling component, such as a phenol (B47542) or an aromatic amine, in an electrophilic aromatic substitution reaction to form the azo dye. psiberg.comnih.gov

While this compound itself is not a primary aromatic amine and therefore cannot be directly diazotized, its derivatives can be utilized in the synthesis of azo dyes. For instance, a related compound, N,N-dimethylaniline, is a common coupling component in the synthesis of azo dyes like Methyl Orange. psiberg.comrajdhanicollege.ac.in In this synthesis, sulfanilic acid is diazotized and then coupled with N,N-dimethylaniline. psiberg.com The coupling occurs at the para-position of the N,N-dimethylaniline due to the strong activating and directing effect of the dimethylamino group. rajdhanicollege.ac.in

The general principle of azo coupling can be extended to create a wide variety of colored compounds by varying the structures of both the diazonium salt and the coupling component. nih.gov This versatility has made azo dyes ubiquitous in various industries. nih.gov

Table 1: Examples of Azo Dye Synthesis Reactions

| Diazonium Component (from) | Coupling Component | Resulting Azo Dye (Example) |

| Sulfanilic acid | N,N-dimethylaniline | Methyl Orange psiberg.comrajdhanicollege.ac.in |

| Aniline (B41778) | β-Naphthol | Phenyl Azo-β-naphthol (Sudan I) psiberg.com |

| 4-Aminohippuric acid | N,N-dimethylaniline | Azo dye containing an oxazolone (B7731731) ring nih.gov |

| 2-Amino-6-substituted benzothiazoles | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Benzothiazole-based disperse azo dyes nih.gov |

This table provides examples of reaction components and is for illustrative purposes.

Metal Complexation Studies and Ligand Chemistry of Hydrazinyl-N,N-dimethylaniline Derivatives

The hydrazine moiety and its derivatives are known to act as effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. The nitrogen atoms of the hydrazine group possess lone pairs of electrons that can be donated to a metal center, leading to the formation of coordination bonds.

Derivatives of hydrazine, such as Schiff bases formed from the condensation of a hydrazine derivative with an aldehyde or ketone, are particularly versatile ligands. These ligands can exhibit varying denticity (the number of donor atoms that can bind to the central metal ion) and can be tailored to have specific electronic and steric properties.

For instance, Schiff base derivatives of 4-aminoantipyrine (B1666024), which contains an amino group that can be derivatized similarly to a hydrazine, have been shown to form complexes with transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). nih.gov These complexes often exhibit interesting geometries, such as tetrahedral or square planar, and can possess significant biological activity. nih.gov

Similarly, halogenated quinazoline (B50416) derivatives containing a hydrazinyl moiety have been synthesized and used to form mononuclear complexes with metal(II) ions such as Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). nih.gov These studies demonstrate the ability of the hydrazinyl group to coordinate to metal centers, and the resulting complexes have been investigated for their structural and biological properties. nih.gov

While specific studies on the metal complexation of this compound itself were not prevalent in the initial search, the known coordination chemistry of related hydrazine derivatives strongly suggests its potential as a ligand. The presence of both the hydrazine nitrogen atoms and the nitrogen of the N,N-dimethylamino group offers multiple potential binding sites for metal ions.

Table 2: Examples of Metal Complexes with Hydrazine-Containing Ligands

| Ligand | Metal Ion(s) | Resulting Complex Formula (Example) |

| (E)-4-(2-((6-bromopyridin-2-yl)methylene)hydrazinyl)quinazoline (L¹) | Ni(II) | Ni(L¹)₂₂ nih.gov |

| (E)-4-(2-((3-fluoropyridin-2-yl)methylene)hydrazinyl)quinazoline (L²) | Zn(II), Cd(II), Cu(II), Ni(II), Mn(II) | Zn(L²)₂(PF₆), Cd(L²)(H₂O)(CH₃OH)(NO₃), [Cu(L²)Cl₂], Ni(L²)₂₂, [Mn(L²)(CH₃OH)(Cl)₂] nih.gov |

| Schiff base of 4-aminoantipyrine and vanillin/o-anisidine | Cu(II), Co(II), Ni(II), Zn(II) | [M(L)₂] where M = Co, Ni, Zn; [Cu(L)₂] nih.gov |

This table provides examples of metal complexes formed with related hydrazine-containing ligands and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their connectivity. For 4-Hydrazinyl-N,N-dimethylaniline, the ¹H NMR spectrum provides characteristic signals for the protons of the N,N-dimethyl group, the aromatic ring, and the hydrazinyl moiety.

The protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore typically appear as a sharp singlet in the spectrum. The chemical shift of this singlet is influenced by the electron-donating nature of the nitrogen atom. The aromatic protons on the benzene (B151609) ring exhibit a more complex splitting pattern due to their coupling with each other. Given the para-substitution pattern, these protons would be expected to appear as two distinct doublets, corresponding to the protons ortho and meta to the N,N-dimethylamino group. The integration of these signals would confirm the presence of four aromatic protons. The protons of the hydrazinyl group (-NHNH2) will also produce distinct signals. The NH proton will likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons of the terminal NH2 group may also appear as a broad singlet.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H (ortho to -N(CH₃)₂) | ~6.7 | d | 2H |

| Aromatic-H (ortho to -NHNH₂) | ~7.1 | d | 2H |

| -N(CH₃)₂ | ~2.9 | s | 6H |

| -NH- | Broad | s | 1H |

| -NH₂ | Broad | s | 2H |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is inferred from analogous structures such as N,N-dimethyl-p-phenylenediamine dihydrochloride.

Carbon-13 NMR (¹³C NMR) Insights

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would be expected to show a signal for the methyl carbons of the N,N-dimethylamino group. Due to the substitution on the aromatic ring, four distinct signals are anticipated for the aromatic carbons. The carbon atom attached to the N,N-dimethylamino group (C-N) and the carbon atom attached to the hydrazinyl group (C-NHNH2) will have characteristic chemical shifts influenced by the electronic effects of these substituents. The remaining two aromatic carbon signals will correspond to the carbons ortho and meta to these groups.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | ~40 |

| Aromatic C-H | ~113-118 |

| Aromatic C-NHNH₂ | ~140 |

| Aromatic C-N(CH₃)₂ | ~148 |

Note: The chemical shifts are approximate and based on data for structurally related compounds.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, are indispensable for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present. The N-H stretching vibrations of the hydrazinyl group are expected to appear as one or more bands in the region of 3200-3400 cm⁻¹. The C-N stretching vibration of the aromatic amine will likely be observed in the 1250-1360 cm⁻¹ region. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will produce signals in the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3200-3400 |

| Aromatic Amine | C-N Stretch | 1250-1360 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Bend (out-of-plane) | 810-840 (para-disubstituted) |

Note: The frequency ranges are general and can be influenced by the molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline (B41778) derivative. The presence of the electron-donating N,N-dimethylamino and hydrazinyl groups on the aromatic ring will cause a bathochromic (red) shift of the primary and secondary absorption bands of the benzene ring. Typically, two main absorption bands are observed for aniline and its derivatives, corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity.

| Transition | Approximate λmax (nm) | Solvent |

|---|---|---|

| π → π | ~250-270 | Ethanol (B145695)/Methanol (B129727) |

| π → π | ~300-330 | Ethanol/Methanol |

Note: The absorption maxima are estimates based on the electronic properties of substituted anilines. Actual values may vary.

Mass Spectrometry (MS) Techniques for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for N,N-dimethylaniline derivatives involve the loss of a methyl radical (CH₃) to form a stable [M-15]⁺ ion. The hydrazinyl group can also undergo fragmentation, leading to the loss of NH₂ or N₂H₃ radicals. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 151 | [C₈H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 136 | [C₈H₁₂N₂]⁺ | Loss of -NH |

| 120 | [C₈H₁₀N]⁺ | Loss of -NHNH₂ |

| 136 | [C₇H₁₀N₃]⁺ | Loss of -CH₃ |

Note: The fragmentation pattern is predictive and based on the known fragmentation of related aniline compounds.

X-ray Diffraction Analysis for Absolute Structure Determination

X-ray diffraction is a cornerstone analytical technique in chemical research for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method provides definitive proof of a molecule's connectivity, stereochemistry, and conformation.

Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound in the solid state. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the target substance. As the X-rays interact with the electron clouds of the atoms within the crystal lattice, they are diffracted into a unique, three-dimensional pattern of intensities. By analyzing the positions and intensities of these diffracted spots, researchers can construct an electron density map of the molecule and, from that, determine the precise coordinates of each atom.

For a compound such as this compound, a successful SC-XRD analysis would yield a wealth of structural information. This includes:

Bond Lengths: The precise distances between covalently bonded atoms, for instance, the C-N bonds of the dimethylamino group, the C-C bonds within the benzene ring, and the N-N single bond of the hydrazinyl moiety.

Bond Angles: The angles formed between adjacent bonds, which define the geometry around each atom. This would reveal the planarity of the phenyl ring and the geometry of the nitrogen atoms.

Torsional Angles: These angles describe the conformation of the molecule, such as the rotation around the C-N bond connecting the hydrazinyl group to the phenyl ring and the orientation of the dimethylamino group relative to the ring.

| Parameter | Description | Example Value Range |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₁₃N₃ |

| Formula Weight | The molar mass of the compound. | 151.21 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Not Determined |

| Space Group | The specific symmetry group of the crystal. | Not Determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell that forms the crystal lattice. | Not Determined |

| Volume | The volume of the unit cell. | Not Determined |

| Z | The number of molecules per unit cell. | Not Determined |

The resulting molecular model would confirm the absolute structure, providing irrefutable evidence of the compound's identity and geometry.

Beyond the structure of a single molecule, X-ray diffraction data reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by a network of non-covalent intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. These forces are critical in determining the physical properties of the solid, including its melting point, solubility, and stability.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a unique molecular surface defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of significant intermolecular contact.

For this compound, one would anticipate several key interactions:

N-H···N Hydrogen Bonds: The hydrazinyl group (-NHNH₂) provides hydrogen bond donors (the N-H protons) and acceptors (the lone pairs on the nitrogen atoms). These could form strong, directional interactions, linking molecules into chains or more complex networks.

C-H···π Interactions: The hydrogen atoms on the phenyl ring and methyl groups can interact with the electron-rich face of the benzene ring of neighboring molecules.

π–π Stacking: The aromatic phenyl rings could stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For organic compounds, this most commonly involves CHN analysis (Carbon, Hydrogen, and Nitrogen), which is typically performed via combustion analysis. researchgate.net

In this method, a precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The primary purpose of elemental analysis in chemical research is to confirm the empirical and molecular formula of a newly synthesized compound. nih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement, typically within ±0.4%, provides strong evidence for the compound's purity and confirms its elemental stoichiometry. nih.gov

For this compound, with the molecular formula C₈H₁₃N₃, the theoretical elemental composition can be calculated as follows:

| Element | Theoretical Mass % | Acceptable Experimental Range (%) |

|---|---|---|

| Carbon (C) | 63.54% | 63.14 - 63.94 |

| Hydrogen (H) | 8.67% | 8.27 - 9.07 |

| Nitrogen (N) | 27.79% | 27.39 - 28.19 |

This analysis is a crucial quality control step, ensuring that the material under investigation corresponds to the correct and pure chemical entity before further characterization or use in subsequent reactions.

Theoretical and Computational Chemistry of 4 Hydrazinyl N,n Dimethylaniline Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of N,N-dimethylaniline, DFT calculations, often using the B3LYP hybrid functional with various basis sets like 6-31G(d) or 6-311++G**, are instrumental in elucidating their electronic and structural characteristics. sphinxsai.comedu.krd

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, seeking the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For N,N-dimethylaniline and its derivatives, DFT calculations can determine bond lengths, bond angles, and dihedral angles of the optimized geometry. sphinxsai.comnih.gov These optimized structures are crucial for the subsequent analysis of the molecule's properties. Conformational analysis further explores the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, identifying the most energetically favorable conformers.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. schrodinger.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com This energy gap can be calculated using DFT methods and often correlates with the wavelengths of light the compound absorbs in UV-Vis spectroscopy. schrodinger.com For instance, a smaller gap generally corresponds to absorption at longer wavelengths. researchgate.net In related compounds, such as N-(p-diethylaminobenzylidene)p-nitroaniline, the calculated HOMO-LUMO energy gap is approximately 2.94 eV, indicating significant potential for applications in photovoltaic devices. nih.gov

The distribution of HOMO and LUMO orbitals across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com Computational chemistry software allows for the visualization of these orbitals, providing a map of the molecule's electronic reactivity.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP surface displays regions of varying electrostatic potential, typically color-coded, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For N,N-dimethylaniline and its derivatives, MEP analysis helps to identify the reactive sites. researchgate.net The nitrogen atom of the dimethylamino group and the aromatic ring are generally electron-rich regions, while the hydrogen atoms are electron-poor. This information is crucial for understanding how the molecule will interact with other chemical species.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Vibrational Frequencies)

DFT calculations can predict various spectroscopic properties, including UV-Vis absorption spectra and vibrational frequencies (FT-IR and Raman). sphinxsai.com The predicted UV-Vis spectrum is related to the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. schrodinger.com While precise prediction of absorption maxima (λmax) can be complex, computational tools are being developed to provide more accurate spectra. nih.gov

Theoretical calculations of vibrational frequencies are performed on the optimized molecular geometry. sphinxsai.com The calculated frequencies and their corresponding vibrational modes can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific atomic motions within the molecule, such as C-H stretching, ring vibrations, and C-C stretching. sphinxsai.com

Molecular Dynamics and Simulation Studies for Conformational Behavior and Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can model the conformational changes of 4-Hydrazinyl-N,N-dimethylaniline and its interactions with other molecules, such as solvents or biological macromolecules. These simulations provide a deeper understanding of how the molecule behaves in a more complex environment, which is essential for predicting its real-world properties and applications.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By calculating various molecular descriptors (physicochemical, topological, etc.), QSAR models can predict the activity of new, unsynthesized compounds. nih.gov For hydrazone derivatives, which are structurally related to this compound, QSAR models have been developed to predict their antimalarial activities. researchgate.net

Ligand-Receptor Interaction Modeling

Ligand-receptor interaction modeling is a crucial computational tool used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a biological target, typically a protein or enzyme (receptor). This modeling helps in understanding the structural basis of biological activity and in the rational design of more potent and selective molecules.

Molecular docking is a primary technique in this domain. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies involving derivatives of phenylhydrazine (B124118), molecular docking has been successfully employed to understand their binding mechanisms. In a study on phenyl hydrazine (B178648) derivatives of piperidones, molecular docking revealed significant binding potency to target proteins, with the glide score (G.Score) for one derivative against dihydrofolate reductase being -7.88. asianpubs.org The analysis also identified key interactions, such as hydrogen bonds with specific amino acid residues like THR56 and SER59. asianpubs.org

While direct molecular docking studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from related structures. The 4-hydrazinyl group can act as a hydrogen bond donor and acceptor, while the N,N-dimethylaniline moiety can participate in hydrophobic and π-π stacking interactions. researchgate.net For example, in a study of other ligands, π-π interactions with residues like phenylalanine and hydrogen bonding with asparagine have been shown to be crucial for binding to adenosine (B11128) receptors. researchgate.net

The process of ligand-receptor interaction modeling typically involves:

Preparation of the Ligand and Receptor: This includes generating the 3D structure of this compound and obtaining the crystal structure of the target receptor from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in the binding site of the receptor, and various conformations are sampled.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key molecular interactions.

Prediction of Biological Activity Profiles and Binding Affinities

Computational methods are also extensively used to predict the biological activity profiles and binding affinities of compounds like this compound before their synthesis and experimental testing. This predictive capability accelerates the drug discovery process by prioritizing compounds with a higher likelihood of success. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a prominent method in this area. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For instance, a 3D-QSAR study on phenylhydrazine substituted tetronic acid derivatives resulted in models with good predictive ability for their antifungal activity. nih.gov The cross-validated q² values for CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) were 0.565 and 0.823, respectively, indicating robust models. nih.gov

The development of a QSAR model for a series of this compound analogs would typically involve:

Data Set Preparation: A series of analogs with their experimentally determined biological activities (e.g., IC₅₀ values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each analog.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms would be used to create a correlation between the descriptors and the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested.

The binding affinity, often quantified by metrics like the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC₅₀), can be predicted using various computational approaches, including free energy-based simulations and machine learning-based scoring functions. nih.gov Deep learning models, a subset of machine learning, are increasingly being used to achieve more accurate predictions of protein-ligand binding affinities. nih.gov These models can learn complex patterns from large datasets of protein-ligand interactions. nih.gov

The table below illustrates hypothetical data from a QSAR study on a series of this compound derivatives, showcasing the relationship between molecular descriptors and predicted binding affinity.

| Compound | Substituent (R) | LogP | Molecular Weight | Predicted Binding Affinity (pIC₅₀) |

| 1 | H | 2.1 | 151.21 | 5.8 |

| 2 | 4-Cl | 2.8 | 185.65 | 6.5 |

| 3 | 4-OCH₃ | 1.9 | 181.23 | 6.1 |

| 4 | 4-NO₂ | 2.0 | 196.19 | 5.5 |

Such predictive models are invaluable for guiding the synthesis of new derivatives of this compound with potentially enhanced biological activities.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of organic compounds like 4-Hydrazinyl-N,N-dimethylaniline. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools, offering high resolution and the ability to be coupled with various detectors for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For polar compounds like hydrazines and anilines, several HPLC modes can be employed.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC. For a compound like this compound, a C18 or similar nonpolar stationary phase would be used. However, due to the high polarity of the hydrazine (B178648) and dimethylamino groups, retention can be weak. researchgate.net To overcome this, ion-pair reversed-phase HPLC can be utilized. This involves adding an ion-pairing reagent, such as tetrabutylammonium (B224687) hydrogen sulphate, to the mobile phase to enhance the retention of the ionized analyte on the nonpolar column. rsc.org

Another approach is to use mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. For instance, a Coresep 100 column, which operates on a cation-exchange mechanism, has been successfully used for the analysis of hydrazine. helixchrom.com The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile. rsc.orgsielc.com For mass spectrometry compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or acids like formic acid are preferred over non-volatile ones like phosphoric acid. helixchrom.comsielc.com

Derivatization: To improve chromatographic properties and detection sensitivity, pre-column derivatization is a common strategy. researchgate.netnih.gov Aldehydes, such as p-anisaldehyde or p-chlorobenzaldehyde, react with the hydrazine group to form a more stable, less polar, and often UV-active or fluorescent derivative, which enhances detection by UV or fluorescence detectors. nih.govnih.gov

Interactive Data Table: HPLC Methods for Related Analytes

| Analyte | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Hydrazine | Coresep 100 (Mixed-Mode) | Acetonitrile/Water with TFA or Formic Acid | ELSD, MS | helixchrom.com |

| Aniline (B41778) and Substituted Anilines | Spherisorb 10 ODS (C18) | Acetonitrile/Water with Na2HPO4 and TBAHS (pH 5.5) | UV | rsc.org |

| Hydrazine (as p-anisaldehyde derivative) | Agilent Zorbax SB-C18 | Acetonitrile/Water (60/40) with 0.1% Formic Acid | MS/MS | nih.gov |

Gas Chromatography (GC) with Selective Detection

Gas chromatography separates volatile and thermally stable compounds in a gaseous mobile phase. While direct GC analysis of highly polar compounds like this compound can be challenging due to potential peak tailing and interaction with the column, it is a viable technique, especially with derivatization. researchgate.netepa.gov

Derivatization in GC: Similar to HPLC, derivatization is often employed to increase volatility and thermal stability while reducing polarity. researchgate.net For hydrazine, reaction with acetone (B3395972) to form acetone azine is a common strategy, allowing for good separation and detection. sielc.com For aniline, derivatization with reagents like 4-carbethoxyhexafluorobutyryl chloride has been shown to produce stable derivatives suitable for GC/MS analysis. nih.gov

Selective Detectors:

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides good sensitivity. cdc.govsigmaaldrich.com It is often used for the analysis of aniline derivatives. sigmaaldrich.com

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is highly selective for nitrogen-containing compounds. epa.govcdc.gov This makes it exceptionally well-suited for analyzing this compound, as it would provide high sensitivity for the analyte while minimizing interference from non-nitrogenous matrix components. epa.gov The EPA Method 8131 specifically recommends GC/NPD for the analysis of aniline and its derivatives. epa.gov

Interactive Data Table: GC Conditions for Related Analytes

| Analyte/Derivative | Column | Detector | Key Finding | Reference |

|---|---|---|---|---|

| Anilines | Equity-5 (5% Phenyl-methylpolysiloxane) | FID | Successful separation of a custom mix of aniline compounds. | sigmaaldrich.com |

| Hydrazine (as Acetone Azine) | DB-624 (6% Cyanopropylphenyl-94% Dimethylpolysiloxane) | FID | Fast and sensitive method for residual hydrazine in pharmaceutical samples. | sielc.com |

| Aniline and Derivatives | Capillary Column | NPD | EPA method minimizes false positives due to detector selectivity. | epa.gov |

Coupled Techniques (e.g., LC-MS/MS for Trace Analysis of Impurities)

The coupling of chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and selectivity, making it the gold standard for trace analysis.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the powerful separation of HPLC with the definitive identification capabilities of MS/MS. This technique is ideal for detecting and quantifying trace levels of this compound or its impurities in complex matrices like environmental water or biological fluids. d-nb.infotandfonline.comnih.gov A method for quantifying hydrazine in human urine using HPLC-MS/MS after derivatization achieved a low detection limit of 0.0493 ng/mL. nih.gov For aniline analysis in water, LC-MS/MS allows for rapid determination without extensive sample preparation like solid-phase extraction. nih.gov Studies comparing GC/MS and LC/MS-MS for aniline derivative analysis have shown that while both are effective, LC-MS/MS offers the advantage of direct injection for aqueous samples. d-nb.infotandfonline.com

GC-MS/MS: For volatile analytes, GC coupled with tandem mass spectrometry offers extremely high selectivity and sensitivity. While GC/MS can be effective, GC/MS-MS provides a tenfold increase in sensitivity, allowing for more precise quantification at very low levels. d-nb.infotandfonline.com

Electrochemical Analysis for Redox Behavior and Sensing

Electrochemical methods are powerful for studying the redox properties of electroactive compounds like this compound and for developing sensitive analytical sensors. The hydrazine and aniline moieties are both known to be electrochemically active.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic Voltammetry (CV): CV is used to investigate the oxidation and reduction processes of a substance. For hydrazine and its derivatives, CV studies show an irreversible oxidation process at various electrode surfaces. nih.govelectrochemsci.org The oxidation potential and current are dependent on the pH of the supporting electrolyte and the electrode material. nih.govacs.org For instance, the oxidation of hydrazine at a modified glassy carbon electrode was observed to be more favorable at a neutral pH of 7. nih.govacs.org Studies on aniline electropolymerization also extensively use CV to monitor the process. researchgate.net It is expected that this compound would exhibit an anodic peak corresponding to the oxidation of the hydrazine group, and potentially a second oxidation process related to the dimethylaniline group at a higher potential.

Chronoamperometry: This technique involves stepping the potential of the working electrode and measuring the resulting current as a function of time. wikipedia.org It is used to study reaction kinetics and determine diffusion coefficients. nih.gov In the context of sensor development, chronoamperometry is often the chosen method for quantification due to its high sensitivity and better signal-to-noise ratio compared to voltammetric scans. nih.govelectrochemsci.org Chronoamperometric studies of aniline have been performed to investigate its electropolymerization and to develop sensors. researchgate.netiaea.org For this compound, chronoamperometry could be used to determine its concentration by applying a potential sufficient to cause its oxidation and measuring the resulting Faradaic current.

Development of Electrochemical Sensors for Related Analytes

The development of electrochemical sensors offers a rapid, low-cost, and highly sensitive approach for the detection of analytes like hydrazine and aniline derivatives. rsc.orgscienoc.comnih.gov These sensors typically rely on the modification of a base electrode (e.g., glassy carbon, screen-printed electrode) with materials that enhance the electrocatalytic oxidation of the target analyte.

Sensor Materials: A wide array of nanomaterials has been explored for modifying electrodes to detect hydrazine and anilines. These include:

Metal Nanoparticles: Palladium nanoparticles have been used for the detection of hydrazine. rsc.org

Graphene and Carbon Nanotubes: Composites of reduced graphene oxide (rGO) and metal oxides (e.g., ZnFe₂O₄) have shown excellent performance for hydrazine detection, with low detection limits in the nanomolar range. nih.gov

Conducting Polymers: Polymers like polyaniline (PANI) and its copolymers can be used to modify electrodes, providing a large surface area and catalytic activity. electrochemsci.org

These modified electrodes work by lowering the overpotential required for the oxidation of the analyte and amplifying the current response, which leads to higher sensitivity and selectivity. rsc.org For example, a sensor for hydrazine based on a composite of electrochemically reduced graphene oxide and PEDOT:PSS achieved a detection limit of 0.01 µM. nih.gov Given the electroactive nature of both the hydrazine and aniline moieties in this compound, it is a prime candidate for detection using such customized electrochemical sensors.

Interactive Data Table: Performance of Electrochemical Sensors for Hydrazine

| Electrode Modification | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |

|---|---|---|---|---|

| ErGO/PEDOT:PSS/GCE | DPV, Amperometry | 0.2–100 | 0.01 | nih.gov |

| ZnFe₂O₄/RGO/SPE | DPV | 0.03–610 | 0.01 | nih.gov |

| Na₃[Fe(CN)₅(PZT)]/Pt | DPV | 5–64 | 7.38 | mdpi.com |

| S/PPyA/GCE | Amperometry | Not specified | 0.18 | electrochemsci.org |

Chemiluminescence Detection Strategies in Bioanalytical Chemistry

While specific studies detailing the use of this compound in chemiluminescence (CL) assays are not widely reported, the broader class of hydrazine compounds has been successfully detected using such methods. A highly sensitive flow-injection electrogenerated chemiluminescence (ECL) method has been developed for hydrazine itself. nih.gov This method is based on the finding that hydrazine significantly enhances the weak ECL signal produced during the electrooxidation of luminol. nih.gov The intensity of the light emitted is directly proportional to the hydrazine concentration, allowing for quantification at very low levels, with detection limits reported in the nanomolar range (6.0 x 10⁻⁹ mol L⁻¹). nih.gov

Given that this compound possesses the reactive hydrazinyl moiety, it is plausible that it could be detected using similar luminol-based CL or ECL systems. Such a strategy would offer a highly sensitive detection pathway, which is particularly valuable in bioanalytical chemistry where analytes are often present in trace amounts.

Method Validation and Robustness Studies in Analytical Procedures

For any analytical method to be considered reliable and fit for purpose, it must undergo rigorous validation. pharmaguideline.com A validation study for an HPLC method using this compound (for instance, as a derivatization agent) would assess several key performance characteristics to ensure accuracy, precision, and robustness. pharmaguideline.comrsc.org Based on established guidelines and studies on similar aniline derivatives, the following parameters would be evaluated: nih.govresearchgate.net

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest, without interference from other components in the sample matrix, such as excess derivatizing reagent or other sample constituents. nih.gov

Linearity : The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is confirmed. For aniline derivatives, excellent linearity is often achieved with correlation coefficients (R²) greater than 0.999. rsc.orgnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For aniline derivatives analyzed by HPLC, LOQ values can be in the range of 0.07 to 0.2 µg/mL. rsc.orgresearchgate.net

Accuracy : This is determined by measuring the recovery of a known amount of analyte spiked into a blank matrix. Recoveries for aniline derivative analysis typically range from 87% to 101%. rsc.orgresearchgate.net

Precision : This assesses the closeness of repeated measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD), which should ideally be below 2%. For related methods, RSD values between 0.3% and 1.7% have been reported. rsc.orgresearchgate.net

Robustness : The method's resilience to small, deliberate variations in operational parameters (e.g., pH of the mobile phase, column temperature, flow rate) is tested to ensure it remains reliable under normal use. rsc.org

The table below summarizes typical performance characteristics for an HPLC method validated for aniline derivatives, which would be representative of a validation study involving this compound.

| Validation Parameter | Typical Performance Characteristic | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | rsc.orgnih.gov |

| Accuracy (% Recovery) | 87% - 102% | rsc.org |

| Precision (% RSD) | < 2% | rsc.org |

| Limit of Quantitation (LOQ) | 0.07 - 0.2 µg/mL | rsc.orgresearchgate.net |

Biological and Pharmaceutical Research Perspectives of Derivatives

Applications in Bioanalytical Chemistry

Development of Bioanalytical Detection Methods (e.g., for Amyloid-beta aggregates)

A significant area of research for derivatives of aromatic hydrazines is in the creation of fluorescent probes for the bioanalytical detection of pathological protein aggregates, such as amyloid-beta (Aβ) fibrils, which are hallmarks of Alzheimer's disease. researchgate.netnih.gov The core principle involves designing a molecule that exhibits a change in its fluorescent properties upon binding to the target analyte.

Hydrazone derivatives, which can be synthesized from 4-hydrazinyl-N,N-dimethylaniline, are a promising class of compounds for this purpose. Research has demonstrated that certain pyrroloquinoxaline hydrazones can act as effective fluorescent probes for Aβ(1-42) fibrils. researchgate.net These compounds have been shown to selectively bind to amyloid structures in brain tissue preparations without nonspecific binding. researchgate.net Upon binding, some of these hydrazone probes display a significant increase in their fluorescence, enabling the detection and study of amyloid deposits. researchgate.net

The ideal characteristics for such a probe include high selectivity and binding affinity for Aβ, a notable change in fluorescence upon binding, and the ability to be used in complex biological samples. nih.gov The development of hydrazone-based probes is an active area of investigation aimed at creating sensitive and reliable methods for the early diagnosis and study of neurodegenerative diseases. nih.govacs.org For instance, a rhodamine-based hydrazone was synthesized to selectively detect Cu²⁺ ions, which are known to play a role in the aggregation of Aβ peptides, showcasing the versatility of the hydrazone scaffold in targeting components related to Alzheimer's disease pathology. acs.org

Table 1: Research on Hydrazone Derivatives for Amyloid-beta Detection

| Derivative Class | Target Analyte | Key Findings |

| Pyrroloquinoxaline Hydrazones | Aβ(1-42) fibrils | Able to bind amyloid fibrils in vitro and selectively stain amyloid deposits in brain tissue preparations. researchgate.net |

| General Hydrazone Probes | Aβ aggregates | Can be designed to show increased fluorescence upon binding to Aβ aggregates, with some demonstrating high binding affinity. nih.gov |

| Rhodamine-Based Hydrazones | Cu²⁺ ions (related to Aβ aggregation) | Selectively detects Cu²⁺ ions with a "turn-on" fluorescent response, offering a method to target factors influencing Aβ toxicity. acs.org |

Exploration as Potential Bio-imaging Agents

The application of derivatives extends beyond simple detection to the broader field of bio-imaging. Fluorescent probes are essential tools for visualizing biological processes within living cells and tissues. Hydrazone derivatives are widely used in the development of fluorescent and colorimetric chemosensors. researchgate.netresearchgate.net

The synthesis of hydrazones from precursors like this compound allows for the creation of molecules with tailored photophysical properties. By reacting the hydrazine (B178648) with various aldehydes or ketones that are part of a larger chromophore or fluorophore system, new imaging agents can be developed. These agents are often designed as "turn-on" probes, where they exhibit little to no fluorescence on their own but become highly fluorescent upon reacting with or binding to a specific biological target. researchgate.net This property is highly advantageous for bio-imaging as it minimizes background signal and enhances image contrast.

The versatility of the hydrazone linker has been leveraged in a wide array of applications, including the imaging of specific ions, reactive oxygen species, and other biomolecules within cellular environments. researchgate.netresearchgate.net

Design and Synthesis of Ligands for Metallodrug Development

In the field of medicinal inorganic chemistry, there is a continuous search for new ligands to create metallodrugs with novel mechanisms of action, improved efficacy, and reduced side effects. Hydrazones, which are readily synthesized from hydrazine precursors, are a highly important class of ligands in coordination chemistry and metallodrug design. rsc.orgulisboa.ptrsc.org

Hydrazone derivatives are distinguished by their azomethine group (–NHN=CH–), which can effectively chelate metal ions. rsc.org They often act as bidentate or tridentate ligands, coordinating with metal centers through nitrogen and, depending on the structure, oxygen atoms. jptcp.com This versatile coordination capability allows for the formation of stable complexes with a wide range of transition metals, including copper, zinc, gold, and silver. rsc.orgrsc.orgfrontiersin.org

The biological activity of the resulting metal complexes is often significantly enhanced compared to the free ligand. frontiersin.org This enhancement can be attributed to factors such as changes in lipid solubility, interaction with cellular targets like DNA, and the generation of reactive oxygen species. frontiersin.org Research has focused on developing hydrazone-based metal complexes as potential anticancer and antimicrobial agents, demonstrating their broad therapeutic potential. rsc.orgrsc.orgnih.govmdpi.com The ease of synthesis and the ability to systematically modify the structure of the hydrazone ligand make them an attractive platform for designing the next generation of metallodrugs. rsc.orgulisboa.pt

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

The development of environmentally benign and efficient methods for the synthesis of 4-Hydrazinyl-N,N-dimethylaniline and its derivatives is a paramount area of future research. Traditional synthetic routes for substituted phenylhydrazines often involve harsh reagents and produce significant waste. google.com Modern approaches are increasingly focused on the principles of green chemistry to mitigate environmental impact and enhance safety and efficiency.

One promising avenue is the adoption of catalytic hydrogenation . This method utilizes catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum-based catalysts to facilitate the reduction of corresponding diazonium salts. google.comgoogle.com These catalytic systems offer higher yields, shorter reaction times, and a significant reduction in toxic byproducts compared to older reduction methods that use reagents like stannous chloride. google.com

Furthermore, the application of flow chemistry presents a significant opportunity for the continuous and scalable synthesis of hydrazine (B178648) derivatives. rsc.orgrsc.orgacs.orgnih.gov Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, enhanced safety, and minimized waste. The synthesis of hydrazine derivatives from alcohols using flow technology has already been demonstrated, showcasing the potential for operationally simple and scalable production. rsc.orgbohrium.com

Microwave-assisted synthesis is another green chemistry technique that holds considerable promise. mdpi.comaip.orgneliti.comresearchgate.netjaptronline.com This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields with fewer side products. The microwave-assisted synthesis of hydrazones and acid hydrazides has been successfully reported, indicating its applicability to the synthesis of this compound derivatives. mdpi.comaip.orgresearchgate.net

Future research will likely focus on optimizing these green synthetic methodologies for this compound, exploring novel and more efficient catalysts, and developing integrated flow processes for its continuous production. The development of biocatalytic routes, using enzymes to carry out specific synthetic steps, also represents a long-term goal for achieving truly sustainable synthesis. nih.gov

Advanced Computational Modeling for Precise Structure-Property and Structure-Activity Relationships

The use of advanced computational modeling is set to revolutionize the design and development of novel derivatives of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling can establish mathematical relationships between the chemical structure of a molecule and its biological activity or physical properties. nih.govbohrium.comresearchgate.netnih.gov

By analyzing the impact of different substituents and structural modifications on the properties of the molecule, researchers can predict the activity of new, unsynthesized compounds. This predictive power significantly reduces the need for extensive and costly experimental screening, accelerating the discovery of new drug candidates and functional materials. For instance, 2D-QSAR studies on substituted hydrazone derivatives have successfully identified key molecular descriptors that influence their antimalarial activities. nih.gov Similar studies on this compound derivatives could elucidate the structural requirements for desired biological effects.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of how a molecule interacts with its biological target. bohrium.com These models can generate contour maps that visualize the regions of a molecule where steric bulk, electrostatic charge, and other properties are critical for activity. Such insights are invaluable for the rational design of more potent and selective compounds.

Future research in this area will involve the development of robust and predictive QSAR and 3D-QSAR models specifically for this compound derivatives targeting various applications. Molecular docking studies will also be crucial for visualizing and understanding the binding interactions of these compounds with their target proteins at the atomic level, further guiding the design of new and improved molecules. mdpi.com

Development of Multifunctional Derivatives for Targeted Applications in Diverse Fields

The unique chemical structure of this compound, featuring both a hydrazine moiety and a dimethylamino group, makes it an excellent scaffold for the development of multifunctional derivatives with tailored properties for a wide range of applications.

In the realm of medicinal chemistry , the hydrazine group can be readily reacted with aldehydes and ketones to form hydrazones, a class of compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.commdpi.com A notable example is the use of this compound as an intermediate in the synthesis of spiroindoline derivatives with potent antiparasitic activity. google.com Future research will undoubtedly explore the synthesis of a vast array of hydrazone and other heterocyclic derivatives of this compound and screen them for a wide range of therapeutic targets.

Beyond medicine, derivatives of this compound have potential applications in materials science . The N,N-dimethylaniline core is a well-known electron donor, making it a suitable component for the design of organic dyes for dye-sensitized solar cells (DSSCs) and other optoelectronic devices. The introduction of various functional groups onto the phenyl ring or at the hydrazine nitrogen can be used to tune the electronic and optical properties of the resulting molecules. For instance, phenylhydrazine (B124118) derivatives have been investigated as reductants in the fabrication of perovskite solar cells. rsc.org

The development of novel derivatives will also find applications in analytical chemistry . The reactivity of the hydrazine group towards carbonyl compounds can be exploited for the development of new chromogenic or fluorogenic reagents for the sensitive detection of aldehydes and ketones. vulcanchem.com

Future efforts will focus on the rational design and synthesis of novel multifunctional derivatives of this compound, leveraging the versatility of its structure to create compounds with optimized performance in targeted applications.

Integration with Nanotechnology for Enhanced Performance and Novel Applications

The convergence of nanotechnology with the chemistry of this compound and its derivatives opens up exciting new avenues for research and innovation. The unique properties of nanomaterials can be harnessed to enhance the performance of these compounds and create novel applications that are not achievable with the molecules alone.

Furthermore, derivatives of this compound could be used as capping agents or surface modifiers for metallic or metal oxide nanoparticles. This surface functionalization can prevent nanoparticle aggregation, improve their dispersibility in various media, and introduce specific functionalities for targeted applications, such as in catalysis or sensing.